EGFR Inhibitory Potency: 4-Benzylamino vs. 4-Anilino Series — A 345-Fold Difference
The parent benzylamino scaffold (Compound 40: 4-[(phenylmethyl)amino]-6,7-dimethoxyquinazoline) exhibits an EGFR IC50 of 10 nM in an enzymatic assay using phospholipase C-γ1-derived substrate with EGFR purified from human A431 carcinoma cell vesicles [1]. In contrast, the corresponding 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035, Compound 3) achieves an IC50 of 0.029 nM (29 pM) in the identical assay system [1]. This represents a 345-fold potency advantage for the anilino series over the benzylamino series. The 4-methoxy substituent on the benzyl ring of 167410-63-1 is not expected to substantially alter potency, as para-substitution on the benzyl side chain (4-Cl, 4-OMe) was previously shown to have negligible impact, with IC50 values remaining in the 7–10 nM range [1].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | ~10 nM (inferred from Compound 40, the unsubstituted benzylamino analog; 4-OMe substitution on benzyl ring does not significantly alter potency per SAR [1]) |
| Comparator Or Baseline | PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline): IC50 = 0.029 nM (29 pM) [1] |
| Quantified Difference | ~345-fold lower potency for benzylamino chemotype vs. anilino chemotype |
| Conditions | Cell-free enzymatic assay; phosphorylation of a 14-residue fragment of phospholipase C-γ1 by EGFR purified from human A431 carcinoma cell vesicles by immunoaffinity chromatography |
Why This Matters
This defines the potency range for benzylamino-based tool compounds and prevents misinterpretation when comparing results with anilino-based EGFR inhibitors.
- [1] Rewcastle, G. W., Denny, W. A., Bridges, A. J., Zhou, H., Cody, D. R., McMichael, A., & Fry, D. W. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487. View Source
